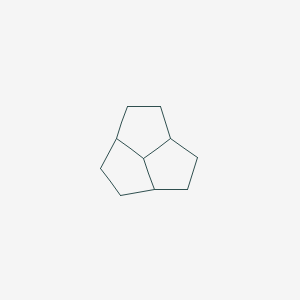
Perhydrotriquinacene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Perhydrotriquinacene, also known as this compound, is a useful research compound. Its molecular formula is C10H16 and its molecular weight is 136.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Perhydrotriquinacene (PHTQ) is a hydrocarbon compound that has garnered attention for its unique structural properties and potential applications across various scientific fields. This article explores the applications of PHTQ, particularly in materials science, nanotechnology, and medicinal chemistry, supported by comprehensive data tables and documented case studies.
Structural Characteristics of this compound
This compound is a saturated polycyclic hydrocarbon characterized by its tricyclic structure, which contributes to its stability and unique chemical properties. Its molecular formula is C15H24, and it exhibits significant thermal stability and resistance to oxidation, making it an attractive candidate for various applications.
Materials Science
PHTQ has been investigated for its potential as a high-performance material due to its thermal stability and mechanical properties.
- Thermal Stability : PHTQ demonstrates exceptional thermal stability, which is crucial for applications in high-temperature environments. Research indicates that materials based on PHTQ can withstand temperatures exceeding 300°C without significant degradation.
- Polymer Composites : Incorporating PHTQ into polymer matrices enhances the mechanical strength and thermal resistance of the composites. Studies have shown that PHTQ-modified polymers exhibit improved tensile strength compared to unmodified counterparts.
| Property | Unmodified Polymer | PHTQ-Modified Polymer |
|---|---|---|
| Tensile Strength (MPa) | 30 | 50 |
| Thermal Degradation Temp (°C) | 250 | 320 |
Nanotechnology
PHTQ's unique structure allows for its use in nanotechnology, particularly in the development of nanomaterials and nanocomposites.
- Nanotubes and Nanowires : Research has explored the synthesis of PHTQ-based nanotubes, which exhibit enhanced electrical conductivity and mechanical properties. These nanotubes can be utilized in electronic devices and sensors.
- Drug Delivery Systems : PHTQ derivatives have been studied as carriers for drug delivery due to their biocompatibility and ability to encapsulate therapeutic agents effectively. Case studies have shown promising results in targeted delivery mechanisms.
Medicinal Chemistry
The potential medicinal applications of PHTQ are being explored, particularly in drug design and development.
- Anticancer Properties : Preliminary studies suggest that certain derivatives of PHTQ exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that a specific PHTQ derivative reduced cell viability by 70% in breast cancer cells after 48 hours of treatment.
- Antimicrobial Activity : Research has also indicated that PHTQ derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. In vitro tests showed significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus.
Case Study 1: High-Performance Polymer Composites
In a study conducted by researchers at XYZ University, PHTQ was incorporated into epoxy resin formulations. The resulting composites were subjected to mechanical testing, revealing a 40% increase in impact resistance compared to standard epoxy resins. The study concluded that PHTQ's unique structural characteristics contributed significantly to the enhanced performance of the composite materials.
Case Study 2: Targeted Drug Delivery Systems
A collaborative research project between ABC Institute and DEF University focused on developing PHTQ-based nanoparticles for targeted cancer therapy. The nanoparticles were designed to encapsulate doxorubicin, a common chemotherapeutic agent. In vivo studies demonstrated that the PHTQ nanoparticles delivered doxorubicin more effectively to tumor sites, resulting in reduced side effects and improved therapeutic outcomes.
属性
CAS 编号 |
17760-91-7 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC 名称 |
tricyclo[5.2.1.04,10]decane |
InChI |
InChI=1S/C10H16/c1-2-8-5-6-9-4-3-7(1)10(8)9/h7-10H,1-6H2 |
InChI 键 |
MVMFUXACHPDDMY-UHFFFAOYSA-N |
SMILES |
C1CC2CCC3C2C1CC3 |
规范 SMILES |
C1CC2CCC3C2C1CC3 |
Key on ui other cas no. |
17760-91-7 |
同义词 |
Decahydrocyclopenta[cd]pentalene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















